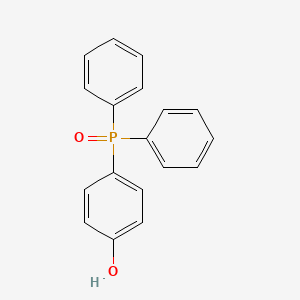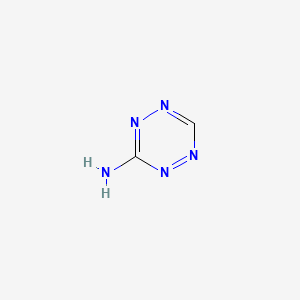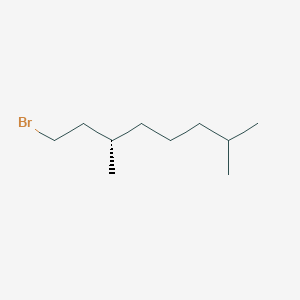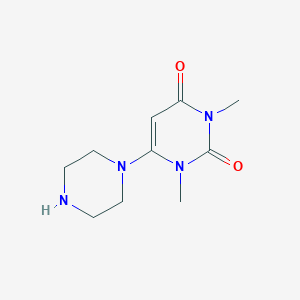
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (1,3-DMPP) is a novel chemical compound that has been the subject of much research in recent years. It is an organic compound that is composed of four fused rings and is structurally similar to a piperazine. This compound has been found to have a variety of potential applications in both scientific research and industry, including drug development and as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
CDK2 Inhibition for Cancer Treatment
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: (referred to as compound 1 hereafter) features the pyrazolo [3,4-d]pyrimidine scaffold. Researchers have designed and synthesized this compound as a novel CDK2 (cyclin-dependent kinase 2) inhibitor. CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells. Compound 1 demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2, with IC50 values ranging from 6 to 99 nM. Enzymatic inhibitory activity against CDK2/cyclin A2 was also observed .
Antimicrobial Applications
The pyrazolopyrimidine moiety, which includes compound 1 , serves as a common heterocycle nucleus in pharmaceutical design. It has been explored for its antimicrobial properties. Further investigations into the specific antimicrobial effects of compound 1 are warranted .
Antitumor Potential
Compound 1 may exhibit antitumor activity beyond CDK2 inhibition. Its cytotoxic effects against cancer cell lines suggest potential as an antitumor agent. Researchers should explore its mechanism of action and evaluate its efficacy in preclinical models .
Antidiabetic Properties
Given the diverse applications of pyrazolopyrimidines, including antidiabetic effects, compound 1 could be investigated for its impact on glucose metabolism and insulin sensitivity .
Anti-Alzheimer’s Disease Research
The pyrazolopyrimidine scaffold has been associated with neuroprotective properties. Researchers might explore whether compound 1 exhibits any anti-Alzheimer’s effects, potentially modulating key pathways involved in neurodegeneration .
Anti-Inflammatory and Antioxidant Potential
The pyrazolopyrimidine core has been linked to anti-inflammatory and antioxidant activities. Compound 1 could be evaluated for its ability to mitigate inflammation and oxidative stress .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is often achieved by the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates .
Biochemical Pathways
By inhibiting cdk2, the compound would affect the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116 . These compounds have also shown inhibitory activity against CDK2 .
Propiedades
IUPAC Name |
1,3-dimethyl-6-piperazin-1-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-12-8(14-5-3-11-4-6-14)7-9(15)13(2)10(12)16/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQZORCKOPSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510628 | |
| Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
CAS RN |
80210-72-6 | |
| Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


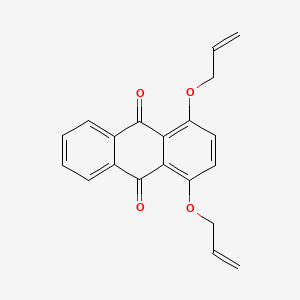
![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)
![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)
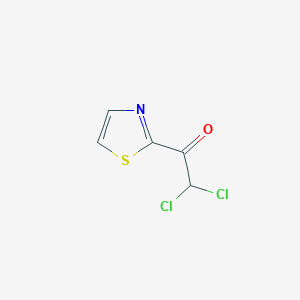
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)
